Mitapivat is a novel, first-in-class pyruvate kinase activator. It works to increase the activity of erythrocyte pyruvate kinase, a key enzyme involved in the survival of red blood cells. Defects in the pyruvate kinase enzyme in various red blood cells disorders lead to the lack of energy production for red blood cells, leading to lifelong premature destruction of red blood cells or chronic hemolytic anemia. On February 17, 2022, the FDA approved mitapivat as the first disease-modifying treatment for hemolytic anemia in adults with pyruvate kinase (PK) deficiency, a rare, inherited disorder leading to lifelong hemolytic anemia. Mitapivat has also been investigated in other hereditary red blood cell disorders associated with hemolytic anemia, such as sickle cell disease and alpha- and beta-thalassemia. Mitapivat is a Pyruvate Kinase Activator. The mechanism of action of mitapivat is as a Pyruvate Kinase Activator, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer, and Cytochrome P450 2C8 Inducer, and Cytochrome P450 2C9 Inducer, and Cytochrome P450 2C19 Inducer, and UGT1A1 Inducer, and P-Glycoprotein Inhibitor. Mitapivat is an orally available, small-molecule, allosteric activator of the red cell isoform of pyruvate kinase (PK-R), with potential to improve hemolytic anemia in patients with pyruvate kinase deficiency (PKD). Upon oral administration, mitapivat binds to and activates PK-R, thereby enhancing glycolytic pathway activity, improving adenosine triphosphate (ATP) levels and reducing 2,3-diphosphoglycerate (2,3-DPG) levels. Mutations in PK-R cause deficiency in PK-R which prevents adequate red blood cell (RBC) glycolysis, leading to a buildup of the upstream glycolytic intermediate 2,3-DPG and deficiency in the PK-R product ATP. See also: Mitapivat Sulfate (is active moiety of).
Future Directions
Developing PKR agonists: Small molecule activators of PKR could potentially enhance the antiviral immune response [].
Related Compounds
1. 2-Aminopurine (2-AP) * Compound Description: 2-Aminopurine is a structural analog of adenine that can be incorporated into DNA and RNA. It is known to inhibit PKR activity. [] * Relevance: Like the presumed target compound Pkr-IN-1, 2-AP inhibits PKR. This suggests that both compounds may target a similar binding site or mechanism of action within PKR. []
2. Adenine (Ad) * Compound Description: Adenine is a nucleobase found in DNA and RNA. It has been shown to inhibit PKR activity. [] * Relevance: Similar to Pkr-IN-1, Adenine also targets PKR, suggesting potential similarities in their mechanism of action. []
3. Anisomycin * Compound Description: Anisomycin is an antibiotic that inhibits protein synthesis by acting as a potent and selective inhibitor of peptidyl transferase. It is also known to activate PKR. [] * Relevance: Anisomycin and Pkr-IN-1 both interact with PKR, although with opposite effects. Understanding the structural differences and binding sites of these compounds could provide insights into PKR regulation. []
4. Deoxynivalenol (DON) * Compound Description: DON is a mycotoxin that inhibits protein synthesis and activates PKR, leading to ribotoxic stress. [] * Relevance: Similar to Anisomycin, DON activates PKR, in contrast to the inhibitory effect expected from Pkr-IN-1. This highlights the complex regulation of PKR and the potential for different binding sites and mechanisms of action for activators and inhibitors. []
5. Emetine * Compound Description: Emetine is an anti-protozoal drug that also inhibits protein synthesis and activates PKR. [] * Relevance: Emetine, like Anisomycin and DON, activates PKR, unlike Pkr-IN-1. This further emphasizes the diversity of compounds interacting with PKR and the importance of understanding their specific binding sites and mechanisms. []
6. Interferon (IFN) * Compound Description: Interferons are a group of signaling proteins released by host cells in response to pathogens. They induce an antiviral state, including the upregulation of PKR expression. [, , , , , , ] * Relevance: While not a direct structural relative of Pkr-IN-1, interferon plays a crucial role in the PKR pathway by inducing its expression. Understanding the interplay between interferon signaling and Pkr-IN-1's inhibitory effects could be valuable. [, , , , , , ]
7. Poly (I). Poly (C) * Compound Description: A synthetic double-stranded RNA (dsRNA) analog that potently activates PKR. [] * Relevance: Poly (I). Poly (C) serves as a potent activator of PKR, allowing researchers to study its activation mechanism. Comparing its binding properties to those of Pkr-IN-1 may help in understanding the structural basis of PKR inhibition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Motretinide is a retinoid. Motretinide is an aromatic retinoic acid with antikeratonizing activity. Motretinide is used as a topical agent in the treatment of acne.
Moxifloxacin hydrochloride is a hydrochloride comprising equimolar amounts of moxifloxacin and hydrogen chloride. It has a role as an antibacterial drug. It contains a moxifloxacinium(1+). Moxifloxacin hydrochloride is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as community-acquired pneumonia, acute worsening of chronic bronchitis, acute sinus infections, plague, and skin and abdominal infections. Community-acquired pneumonia, a bacterial respiratory infection, can be an opportunistic infection (OI) of HIV.
Moxifloxacin Hydrochloride is the hydrochloride salt of a fluoroquinolone antibacterial antibiotic. Moxifloxacin binds to and inhibits the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, resulting in inhibition of DNA replication and repair and cell death in sensitive bacterial species. A fluoroquinolone that acts as an inhibitor of DNA TOPOISOMERASE II and is used as a broad-spectrum antibacterial agent. See also: Moxifloxacin (has active moiety).
Acetic acid [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] ester is a monoterpenoid. Moxisylyte, denominated as thymoxamine in the UK, is a specific and orally active α1-adrenergic antagonist. According to the WHO, moxisylyte is approved since 1987 and in the same year, it acquired the denomination of orphan product by the FDA. This drug was developed by the Japanese company Fujirebio and also by the American company Iolab in the late 80s. An alpha-adrenergic blocking agent that is used in Raynaud's disease. It is also used locally in the eye to reverse the mydriasis caused by phenylephrine and other sympathomimetic agents. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1312)
Moxonidine is an organohalogen compound and a member of pyrimidines. Moxonidine is a new-generation centrally acting antihypertensive drug approved for the treatment of mild to moderate essential hypertension. It is suggested to be effective in cases where other agents such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not appropriate or irresponsive. As well, moxonidine has been shown to present blood pressure-independent beneficial effects on insulin resistance syndrome.
Acetic acid [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] ester is a monoterpenoid. Moxisylyte, denominated as thymoxamine in the UK, is a specific and orally active α1-adrenergic antagonist. According to the WHO, moxisylyte is approved since 1987 and in the same year, it acquired the denomination of orphan product by the FDA. This drug was developed by the Japanese company Fujirebio and also by the American company Iolab in the late 80s. An alpha-adrenergic blocking agent that is used in Raynaud's disease. It is also used locally in the eye to reverse the mydriasis caused by phenylephrine and other sympathomimetic agents. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1312)